molecular formula C6HF5S B1630374 Pentafluorobenzenethiol CAS No. 771-62-0

Pentafluorobenzenethiol

Cat. No. B1630374
CAS RN: 771-62-0
M. Wt: 200.13 g/mol
InChI Key: UVAMFBJPMUMURT-UHFFFAOYSA-N
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Description

Pentafluorobenzenethiol (PFBT) is a highly fluorinated sulfur-containing molecule that exhibits a diverse range of applications in chemical synthesis, biochemistry, and materials science . It is composed of five fluorine atoms, a benzene ring, and a thiol group .


Molecular Structure Analysis

The molecular structure of PFBT consists of a benzene ring with five fluorine atoms and a thiol group . The molecular weight is 200.129 .


Physical And Chemical Properties Analysis

PFBT is a liquid at 20 degrees Celsius . It should be stored under inert gas and in a temperature range of 0-10°C . Conditions to avoid include air sensitivity and heat sensitivity .

Scientific Research Applications

Pentafluorobenzenethiol (PFBT) is a highly fluorinated sulfur-containing molecule that exhibits a diverse range of applications in chemical synthesis, biochemistry, and materials science . It’s composed of five fluorine atoms, a benzene ring, and a thiol group .

  • Chemical Synthesis : PFBT serves as a valuable intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes . It also contributes to the synthesis of fluorinated polymers and the production of fluorinated surfactants .
  • Materials Science : PFBT plays a significant role in the development of nanomaterials, including nanotubes and nanowires .
  • Biochemistry : It serves as a reagent in synthesizing fluorinated biomolecules like peptides and proteins .
  • Coordination Chemistry : Its conjugate base, the pentafluorobenzenethiolate anion (C₆F₅S⁻), can act as a nucleophile or participate in ligand exchange reactions.
  • Synthesis of Other Fluorinated Compounds : PFBT acts as a crucial reagent in the synthesis of other fluorinated compounds like perfluorinated carboxylic acids and perfluorinated sulfonic acids .

  • Catalyst in Synthesis of Fluorinated Organometallic Compounds : Furthermore, it acts as a catalyst in the synthesis of fluorinated organometallic compounds .

  • Biomedical Applications : Its exceptional properties make it a promising candidate for biomedical applications, such as drug delivery systems and biosensors .

  • Development of Nanomaterials : PFBT plays a significant role in the development of nanomaterials, including nanotubes and nanowires .

  • Synthesis of Fluorinated Biomolecules : Additionally, it serves as a reagent in synthesizing fluorinated biomolecules like peptides and proteins .

  • Coordination Chemistry : Its conjugate base, the pentafluorobenzenethiolate anion (C₆F₅S⁻), can act as a nucleophile or participate in ligand exchange reactions .

  • Fluorinated Building Block : PFBT is used as a fluorinated building block in the field of organic synthesis . It can be used to introduce fluorine atoms into a molecule, which can significantly alter the molecule’s properties, such as its reactivity, stability, and bioavailability .

  • Cross-Coupling Reactions : In the field of organometallic chemistry, PFBT can be used in cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

  • Synthesis of Perfluoroaromatics : PFBT can be used in the synthesis of perfluoroaromatic compounds . These compounds have unique properties due to the presence of multiple fluorine atoms, and they find applications in various fields, including materials science and medicinal chemistry .

  • Gold Nanoparticles : In the field of nanotechnology, PFBT has been used in the synthesis of gold nanoparticles . These nanoparticles have a wide range of applications, including in electronics, catalysis, and medicine .

  • Drug Delivery Systems and Biosensors : Due to its unique properties, PFBT is a promising candidate for biomedical applications, such as drug delivery systems and biosensors .

  • Synthesis of Fluorinated Polymers and Surfactants : PFBT contributes to the synthesis of fluorinated polymers and the production of fluorinated surfactants . These materials have a wide range of industrial applications due to their unique properties, such as high thermal stability and resistance to chemical attack .

Safety And Hazards

PFBT is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It is harmful if swallowed or in contact with skin .

Future Directions

Fluorinated compounds like PFBT are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .

properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAMFBJPMUMURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227887
Record name Benzenethiol, pentafluoro-
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Molecular Weight

200.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorothiophenol

CAS RN

771-62-0
Record name Pentafluorobenzenethiol
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Record name Pentafluorobenzenethiol
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Record name Pentafluorothiophenol
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Record name Benzenethiol, pentafluoro-
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Record name Pentafluorothiophenol
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Record name PENTAFLUOROTHIOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
790
Citations
H Kang, Y Kim, M Hara, J Noh - Ultramicroscopy, 2010 - Elsevier
Formation and surface structures of pentafluorobenzenethiol (PFBT) self-assembled monolayers (SAMs) on Au(111) prepared by ambient-vapor phase deposition were examined by …
Number of citations: 10 www.sciencedirect.com
VE Platonov, PV Nikulshin, AM Maximov - Journal" Fluorine Notes, 2010 - notes.fluorine1.ru
… The co-pyrolysis of pentafluorobenzenethiol (3) with chlorine or bromine results in the formation of substances (1) or (2). Decafluorodiphenyldisulphide (4) and …
Number of citations: 4 notes.fluorine1.ru
S Seong, H Kang, S Han, YJ Son, J Jang, HJ Yoon… - Surfaces and …, 2022 - Elsevier
… On the other hand, it was reported that the adsorption of pentafluorobenzenethiol on Au(111) in an ethanol solution at 348 K for 2 h generated highly ordered PFB-S SAMs with a (2 × 5…
Number of citations: 3 www.sciencedirect.com
H Kang, NS Lee, E Ito, M Hara, J Noh - Langmuir, 2010 - ACS Publications
The formation and surface structure of pentafluorobenzenethiol (PFBT) self-assembled monolayers (SAMs) on Au(111) formed under various experimental conditions were examined by …
Number of citations: 62 pubs.acs.org
Z Jia, VW Lee, I Kymissis, L Floreano, A Verdini… - Physical Review B, 2010 - APS
… ), and a fluorinated thiol (pentafluorobenzenethiol), in pentacene organic field effect transistors. … The additional improvement of the electrical performance in the pentafluorobenzenethiol …
Number of citations: 54 journals.aps.org
H Kang, S Seong, E Ito, T Isoshima, M Hara… - Applied Surface …, 2021 - Elsevier
The surface and interface structures, thermal desorption behaviors, and electronic properties of pentafluorobenzenethiol (PFBT) and tetrafluorobenzenethiol (TFBT) self-assembled …
Number of citations: 14 www.sciencedirect.com
A Dass, R Guo, JB Tracy, R Balasubramanian… - researchgate.net
… Thermogravimetric decomposition of fluorinated gold nanoparticles obtained by ligand exchange of Au55 (PPh3) 12Cl6 with pentafluorobenzenethiol Figure S-8. Transmission electron …
Number of citations: 2 www.researchgate.net
S Tatara, Y Kuzumoto… - Journal of Nanoscience …, 2016 - ingentaconnect.com
The water wettability of Au surfaces has been controlled using various benzenethiol derivatives including 4-methylbenzenethiol, pentafluorobenzenethiol, 4-fluorobenzenethiol, 4-…
Number of citations: 5 www.ingentaconnect.com
S Tatara, Y Kuzumoto, M Kitamura - Japanese Journal of Applied …, 2016 - iopscience.iop.org
… The highest work function of 5.77 eV was obtained on the Ag surface modified with pentafluorobenzenethiol, and the lowest work function of 3.99 eV was obtained on the Ag surface …
Number of citations: 24 iopscience.iop.org
W Azzam, A Bashir, PU Biedermann, M Rohwerder - Langmuir, 2012 - ACS Publications
Self-assembled monolayers (SAMs) of pentafluorobenzenethiol (PFBT) on Au(111) substrates, prepared with different immersion times (ITs) at room temperature, were studied using …
Number of citations: 39 pubs.acs.org

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